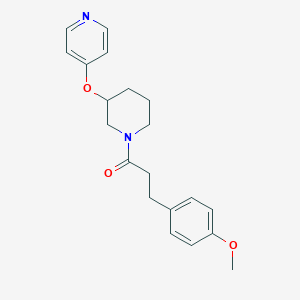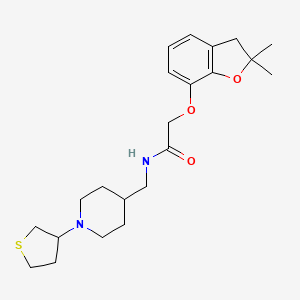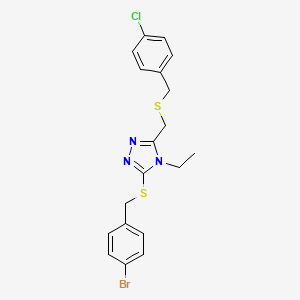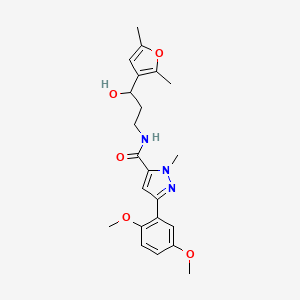
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound of interest due to its complex structure and potential applications. Characterized by its benzylthio group, piperidine ring, and thiazole moiety, this molecule holds promise in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: Thiazole derivatives, piperidine, and benzylthio compounds are the main starting materials.
Reaction Steps:
Nucleophilic substitution reactions to introduce the benzylthio group.
Coupling reactions to attach the thiazol-2-yl group.
Final steps often include purification via recrystallization or chromatography.
Industrial Production Methods: Industrial production scales up these laboratory methods with optimizations for yield and purity. Reactors with precise temperature and pressure controls, continuous flow processes, and efficient solvent recovery systems are employed to ensure cost-effective and environmentally-friendly production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, often transforming the thio group into sulfoxides or sulfones.
Reduction: Reduction reactions target the ketone or thio groups, potentially yielding alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitutions can modify the benzyl or thiazole groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides, thionyl chloride (SOCl₂), under basic or acidic conditions.
Major Products: These reactions yield a variety of products such as sulfoxides, alcohols, or substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: This compound serves as a ligand in catalysis, facilitating diverse organic transformations.
Material Science: Utilized in the synthesis of polymers with specialized properties.
Biology and Medicine:
Drug Development: Investigated for its potential as an antimalarial or antimicrobial agent due to the thiazole ring.
Biochemical Research: Used to study enzyme interactions and inhibition mechanisms.
Industry:
Agricultural Chemicals: Explored as a precursor for pesticides or herbicides.
Dyes and Pigments: Utilized in the synthesis of high-performance dyes.
Mécanisme D'action
Unique Characteristics: 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of a thiazole ring, piperidine, and benzylthio group, which are rarely found together in a single molecule.
Comparaison Avec Des Composés Similaires
2-(Benzylthio)-1-(piperidin-1-yl)ethanone: Lacks the thiazole moiety but shares the benzylthio and piperidine structure.
4-methylthiazole derivatives: Other compounds with this moiety are often used in medicinal chemistry for similar purposes.
This compound’s distinct structural features and multifaceted applications make it a valuable subject for ongoing research and industrial use.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS3/c1-15-11-24-19(20-15)25-13-17-7-9-21(10-8-17)18(22)14-23-12-16-5-3-2-4-6-16/h2-6,11,17H,7-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDTXQOVMQYYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)


![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988412.png)
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)


![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)




![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2988427.png)
